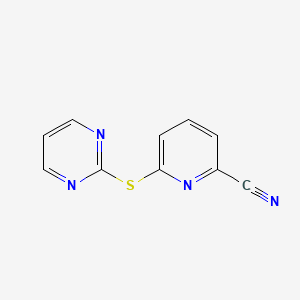

2-Cyano-6-(2-pyrimidinyl)thiopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-6-(2-pyrimidinyl)thiopyridine is a useful research compound. Its molecular formula is C10H6N4S and its molecular weight is 214.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2-cyano-6-(2-pyrimidinyl)thiopyridine derivatives as anticancer agents. These compounds are designed to inhibit specific cancer-related pathways, showing promise against various cancer cell lines.

Case Study: Dual VEGFR-2/HER-2 Inhibitors

A notable study synthesized several cyanopyridine derivatives, including this compound, which demonstrated significant antiproliferative activity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. The compounds were found to be more effective than standard treatments like taxol, indicating their potential as dual-target inhibitors for cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine and thiopyridine rings can significantly influence the compound's efficacy and selectivity against cancer cell lines.

Key Findings from SAR Studies

Research has indicated that modifications to the cyano group and the introduction of electron-withdrawing or electron-donating groups can enhance cytotoxicity. For instance, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), demonstrating their potential superiority in treating specific cancers .

Broader Pharmacological Applications

Beyond oncology, this compound derivatives are being explored for their broader pharmacological properties:

- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains .

- Neurological Disorders : The structural features of these compounds suggest potential applications in treating neurological disorders, although this area remains underexplored .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Synthesis Example

A recent synthesis method involved using thiophene derivatives in conjunction with cyano groups to yield compounds with enhanced biological activity. The synthesis pathway was optimized to improve yield and reduce reaction times .

Eigenschaften

Molekularformel |

C10H6N4S |

|---|---|

Molekulargewicht |

214.25 g/mol |

IUPAC-Name |

6-pyrimidin-2-ylsulfanylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H6N4S/c11-7-8-3-1-4-9(14-8)15-10-12-5-2-6-13-10/h1-6H |

InChI-Schlüssel |

KSHOCDDXPXSZHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1)SC2=NC=CC=N2)C#N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.